molecular formula C20H19ClN6O B2788757 N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896003-24-0

N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2788757
CAS No.: 896003-24-0
M. Wt: 394.86
InChI Key: IZTCVXNHPJACKK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in targeting enzymes and receptors. The molecule features:

  • N4-substituent: 4-chloro-2-methylphenyl group, which introduces steric bulk and electron-withdrawing properties.
  • Core: 1-methylpyrazolo[3,4-d]pyrimidine, a fused bicyclic system that enhances rigidity and binding affinity .

Properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c1-12-10-13(21)4-9-17(12)24-18-16-11-22-27(2)19(16)26-20(25-18)23-14-5-7-15(28-3)8-6-14/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTCVXNHPJACKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer proliferation and other diseases. The following sections will explore its structure, synthesis, and biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN6O, with a molecular weight of 394.86 g/mol. Its structure features a pyrazolopyrimidine core substituted with a chloro-methylphenyl group and a methoxyphenyl group. The compound's IUPAC name reflects its complex structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC20H19ClN6O
Molecular Weight394.86 g/mol
Purity≥ 95%
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that these compounds can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers.

  • Inhibition of EGFR :
    • A study demonstrated that derivatives similar to the compound exhibited significant anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one derivative showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
    • The most potent derivative from the study had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong inhibitory effects on both forms .
  • Mechanism of Action :
    • Flow cytometric analysis revealed that these compounds could induce apoptosis and arrest the cell cycle at the S and G2/M phases. This was evidenced by an increased BAX/Bcl-2 ratio, which is a marker for apoptosis induction .

Other Biological Activities

In addition to anticancer properties, compounds in this class have been investigated for other therapeutic potentials:

  • Kinase Inhibition : Some studies have reported that these pyrazolo[3,4-d]pyrimidines can inhibit various kinases involved in cellular signaling pathways, which are often dysregulated in cancer .
  • Neuroprotective Effects : There is emerging evidence suggesting that certain derivatives may also exhibit neuroprotective properties, although this area requires further exploration.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Antiproliferative Effects : A comprehensive study involving multiple derivatives showed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold could enhance anti-cancer activity significantly. The structure-activity relationship (SAR) analysis indicated that specific substituents could optimize potency against EGFR .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interaction modes with EGFR. These studies provide insights into how structural modifications can improve efficacy and selectivity for cancer targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among analogs lie in substituents at N4, N6, and modifications to the core heterocycle. These variations influence physicochemical properties, solubility, and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name N4 Substituent N6 Substituent Core Structure Molecular Weight (g/mol) Key Properties/Activity References
Target Compound 4-chloro-2-methylphenyl 4-methoxyphenyl Pyrazolo[3,4-d]pyrimidine ~394.5* Hypothesized kinase inhibition
E781-0297 () 4-chloro-2-methylphenyl 3,4-dimethylphenyl Pyrazolo[3,4-d]pyrimidine 401.89 Screening compound
Compound in Phenyl 3-chloro-4-methoxyphenyl Pyrazolo[3,4-d]pyrimidine ~396.8 Unspecified activity
Compound 4 () 3-Chloro-4-fluorophenyl 3,5-dimethylpyrazolyl Pyrimidine ~352.3 KCa2 channel modulator
Compound 10 () 4-chloro-2-fluorophenyl 1-naphthylmethyl Pyrrolo[2,3-d]pyrimidine ~423.9 Tyrosine kinase inhibitor
N4-(3-chloro-4-methylphenyl)-N6-ethyl... () 3-chloro-4-methylphenyl Ethyl Pyrazolo[3,4-d]pyrimidine 316.79 Solubility: 0.5 µg/mL (pH 7.4)

*Estimated based on structural formula.

Key Structural and Functional Insights

N4 Substituent Effects: The 4-chloro-2-methylphenyl group in the target compound and E781-0297 enhances hydrophobicity and may improve membrane permeability compared to phenyl () or morpholinopropyl () substituents .

N6 Substituent Effects :

  • The 4-methoxyphenyl group in the target compound introduces a methoxy (-OCH3) moiety, which can enhance solubility compared to hydrophobic 3,4-dimethylphenyl (E781-0297) or ethyl () groups .
  • Substitution with pyridinylmethyl () or naphthylmethyl () at N6 is associated with improved receptor tyrosine kinase (RTK) inhibition, suggesting the target compound’s methoxyphenyl may offer distinct electronic interactions .

Q & A

Q. What are the key synthetic routes for N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core, followed by sequential substitutions at the 4- and 6-positions. Key steps include:
  • Coupling Reactions : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to introduce aryl groups .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency under inert atmospheres .
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) while improving yields by 15–20% . Green chemistry principles, such as solvent recycling, minimize waste .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing 4- and 6-amine groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 448.1524) .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in single crystals .

Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?

  • Methodological Answer : The compound acts as a competitive ATP-binding site inhibitor in protein kinases. Key features:
  • Chlorophenyl Group : Enhances hydrophobic interactions with kinase active sites (e.g., EGFR or CDK2) .
  • Methoxy Group : Modulates solubility and hydrogen bonding with catalytic lysine residues .
  • Selectivity : Structural analogs show IC₅₀ values <100 nM for specific kinases (e.g., CDK4/6) but >1 µM for off-targets like VEGFR2 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and cellular efficacy?

  • Methodological Answer : Discrepancies often arise from differences in cellular uptake or metabolic stability. Strategies include:
  • Permeability Assays : Use Caco-2 monolayers to assess passive diffusion; logP >3 indicates favorable membrane penetration .
  • Metabolic Stability Testing : Incubate with liver microsomes; half-life <30 minutes suggests rapid degradation .
  • Proteomic Profiling : Identify off-target effects using kinase selectivity panels (e.g., DiscoverX) .
  • Example Data :
Assay TypeIC₅₀ (nM)Cellular EC₅₀ (nM)
Kinase X50500
Kinase Y2001200
Adjust formulations (e.g., PEGylation) to improve bioavailability if gaps persist .

Q. What structural modifications improve selectivity against off-target kinases?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide rational design:
  • Substituent Analysis :
PositionSubstituentSelectivity (Fold vs. Off-Target)
N44-Chloro-2-methylphenyl12x (EGFR over HER2)
N64-Methoxyphenyl8x (CDK4 over CDK2)
  • Steric Hindrance : Bulkier groups (e.g., cycloheptyl at N6) reduce off-target binding .
  • Computational Docking : Use Schrödinger Suite to predict binding poses and optimize substituent geometry .

Q. How can pharmacokinetic properties be optimized without compromising kinase inhibition?

  • Methodological Answer : Balance lipophilicity and solubility:
  • logP Adjustment : Introduce polar groups (e.g., morpholino) to lower logP from 4.2 to 3.5, improving aqueous solubility .
  • Prodrug Strategies : Convert amines to phosphate esters for enhanced absorption; reconvert via phosphatases in vivo .
  • In Vivo Testing : Monitor plasma half-life in rodent models; aim for >6 hours via subcutaneous dosing .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity in different cancer cell lines be addressed?

  • Methodological Answer : Variations may stem from differential kinase expression or metabolic activation. Steps:
  • Cell Line Profiling : Quantify target kinase mRNA/protein levels via qPCR/Western blot .
  • Metabolite Identification : Use LC-MS to detect active metabolites in responsive vs. non-responsive lines .
  • Combinatorial Screens : Pair with PI3K inhibitors if resistance arises from parallel pathways .

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